
N-(2-chlorobenzyl)-N'-cyclopropylethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-N'-cyclopropylethanediamide, commonly known as CB-1 antagonist, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CB-1 antagonist is a type of drug that blocks the activity of the cannabinoid receptor type 1 (CB-1) in the brain. The CB-1 receptor is responsible for the psychoactive effects of cannabis, and its blockade can potentially treat various neurological and metabolic disorders.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-N'-cyclopropylethanediamide antagonist has been studied extensively for its potential therapeutic applications. It has been shown to be effective in treating obesity, metabolic syndrome, and type 2 diabetes by reducing appetite and promoting weight loss. This compound antagonist has also been studied for its potential in treating drug addiction, anxiety, and depression. Additionally, this compound antagonist has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Mécanisme D'action
N-(2-chlorobenzyl)-N'-cyclopropylethanediamide antagonist works by blocking the activity of the this compound receptor in the brain. The this compound receptor is responsible for the psychoactive effects of cannabis, such as euphoria and increased appetite. By blocking this receptor, this compound antagonist reduces appetite and promotes weight loss. This compound antagonist also reduces the rewarding effects of drugs of abuse, making it a potential treatment for drug addiction. Additionally, this compound antagonist has anti-inflammatory and neuroprotective effects, which may be due to its ability to modulate the immune system and reduce oxidative stress.
Biochemical and Physiological Effects:
This compound antagonist has been shown to have several biochemical and physiological effects. It reduces appetite and promotes weight loss by blocking the this compound receptor in the brain. This compound antagonist also reduces the rewarding effects of drugs of abuse, making it a potential treatment for drug addiction. Additionally, this compound antagonist has anti-inflammatory and neuroprotective effects, which may be due to its ability to modulate the immune system and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorobenzyl)-N'-cyclopropylethanediamide antagonist has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has a well-established mechanism of action. Additionally, this compound antagonist has been shown to be effective in treating various diseases, making it a promising candidate for further research. However, this compound antagonist also has some limitations. One limitation is that it can have off-target effects, which may affect the interpretation of the results. Additionally, this compound antagonist can be difficult to synthesize and purify, which may limit its availability for research.
Orientations Futures
There are several future directions for research on N-(2-chlorobenzyl)-N'-cyclopropylethanediamide antagonist. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to develop more selective this compound antagonists that have fewer off-target effects. Additionally, future research could focus on optimizing the synthesis and purification of this compound antagonist to make it more readily available for research. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound antagonist and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(2-chlorobenzyl)-N'-cyclopropylethanediamide antagonist involves the reaction between 2-chlorobenzylamine and cyclopropylcarbonyl chloride in the presence of triethylamine. The reaction yields this compound antagonist, which can be purified by recrystallization. The purity of the compound can be confirmed by nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-cyclopropyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-10-4-2-1-3-8(10)7-14-11(16)12(17)15-9-5-6-9/h1-4,9H,5-7H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUYYEIEXCHYNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

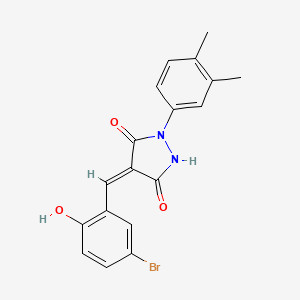
![N-[5-({[4-(diethylamino)phenyl]amino}sulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5010256.png)
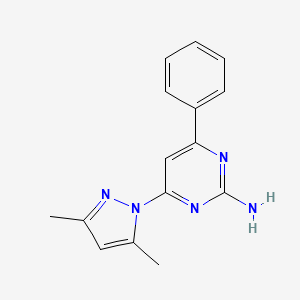
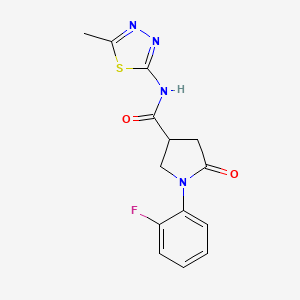
![6-(2-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5010274.png)
![N-(2,3-dimethylphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide](/img/structure/B5010282.png)
![4-amino-N-(2-{[(2-nitrophenyl)sulfonyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5010283.png)
amine oxalate](/img/structure/B5010292.png)
![ethyl (1-{[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]amino}cyclohexyl)acetate](/img/structure/B5010296.png)
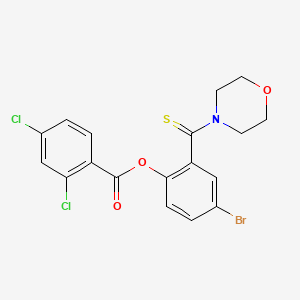

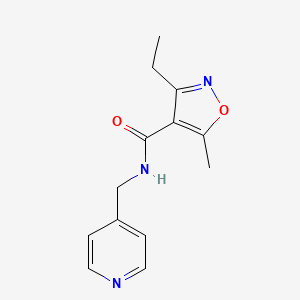
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}glycinamide](/img/structure/B5010330.png)
![5-[(4-acetyl-1-piperazinyl)carbonyl]-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone](/img/structure/B5010331.png)